
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide, also known as CTB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thiazole-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Scientific Research Applications
Anticonvulsant and Benzodiazepine Agonist Properties
A series of derivatives designed around the core structure of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide were synthesized and evaluated for their anticonvulsant activities. These compounds, particularly one referred to as compound 5i, demonstrated significant anticonvulsant activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests. This activity suggests their interaction with benzodiazepine receptors, highlighting their potential in the development of new therapeutics for convulsive disorders. Interestingly, compound 5i also induced sedative-hypnotic activity without impairing learning and memory, indicating its selective pharmacological effects. Flumazenil's ability to antagonize these effects further confirms the involvement of benzodiazepine receptors in the compound's mechanism of action (Faizi et al., 2017).
Antitumor Activity
Another critical application area for this compound derivatives is in anticancer research. Various derivatives have been synthesized and shown to exhibit significant antitumor activities across different cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These findings underscore the potential of these compounds in cancer therapy, where their ability to inhibit cell proliferation could be leveraged for the development of new anticancer agents (Shams et al., 2010).
Photodegradation and Chemical Stability
The photodegradation behavior of pharmaceutical compounds containing the thiazole moiety, similar to this compound, has also been a subject of study. Research in this area aims to understand the stability and degradation pathways of these compounds under light exposure. This knowledge is crucial for the development of pharmaceuticals, as it informs the proper handling, packaging, and storage conditions to ensure drug efficacy and safety over time. The study of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid and its degradation into a novel product upon photo-irradiation illustrates the importance of understanding the photochemical properties of thiazole-containing compounds (Wu et al., 2007).
Mechanism of Action
Target of Action
The primary targets of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of This compound It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound It is known that thiophene derivatives can have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXPKMRPYKNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)
![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)
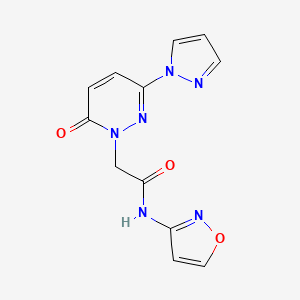
![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)
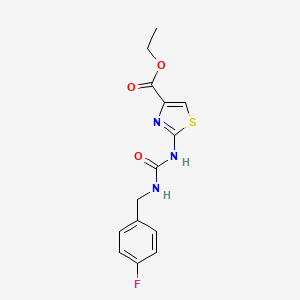
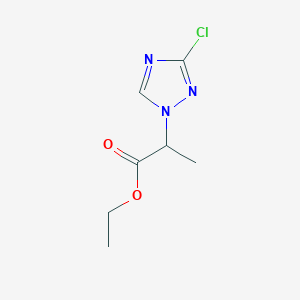

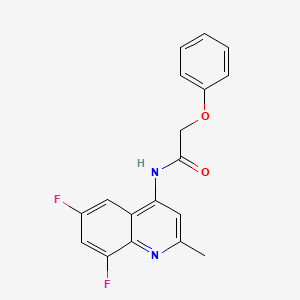
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)
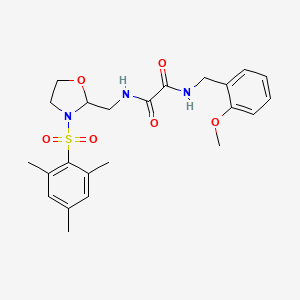

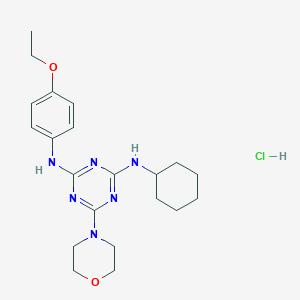
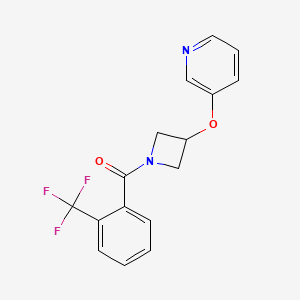
![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)